4-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine
Description
Properties
IUPAC Name |
4-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4S/c1-9-3-5-11(6-4-9)14-18-10(2)13(20-14)12-7-8-17-15(16)19-12/h3-8H,1-2H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWAGQPJOLJCES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)C3=NC(=NC=C3)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine typically involves multiple steps starting from acyclic starting materials. One common method includes the following steps :
Formation of Benzylidene Acetones: This step involves the condensation of benzaldehyde derivatives with acetone.
Cyclization: The benzylidene acetones undergo cyclization with ammonium thiocyanate to form thiazole derivatives.
Aromatization: The thiazole derivatives are then aromatized to form the desired thiazole ring.
S-Methylation: The thiazole ring is methylated using methyl iodide.
Oxidation: The methylated thiazole is oxidized to form methylsulfonyl compounds.
Formation of Guanidines: The final step involves the reaction of the methylsulfonyl compounds with suitable amines to form the desired pyrimidine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole and pyrimidine derivatives.
Scientific Research Applications
The compound exhibits a range of biological activities, particularly in the field of cancer research. Its structural features allow it to interact with various biological targets, making it a candidate for developing anticancer agents.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiazole and pyrimidine, including 4-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine, show significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : In vitro studies have indicated that this compound can inhibit the proliferation of cancer cells such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values reported as low as 0.24 µM for HepG2 cells .
Case Studies
Several case studies have been documented to illustrate the effectiveness of this compound in various therapeutic contexts:
Case Study 1: Antitumor Activity
In a comparative study, researchers evaluated the antitumor potency of multiple thiazole-pyrimidine derivatives, including this compound. The study highlighted its superior activity against drug-resistant cancer cell lines, suggesting potential for overcoming therapeutic resistance .
Case Study 2: Multi-Tyrosine Kinase Inhibition
Another significant study focused on the compound's ability to inhibit multiple tyrosine kinases involved in tumorigenesis. Results indicated that it effectively reduced cell viability across several cancer types, demonstrating its broad-spectrum anticancer potential .
Mechanism of Action
The mechanism of action of 4-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine involves its interaction with specific molecular targets . The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiazolyl-pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison of the target compound with structurally related analogs:
Structural Variations and Substituent Effects
Key Observations:
- Substituent Impact on Activity: The presence of electron-withdrawing groups (e.g., fluoro in 12q) enhances kinase inhibitory potency, as seen in CDK9 inhibition (IC₅₀ = 12 nM) . Conversely, bulkier groups like morpholinosulfonyl (compound 7) may improve solubility but reduce synthetic yields .
- Biological Target Specificity : While the target compound is studied for kinase inhibition, analogs with 4-fluorophenyl groups (compounds 9 and 41) show antimalarial activity, highlighting substituent-driven target divergence .
- Synthetic Accessibility : The target compound’s synthesis is more straightforward (≥95% purity) compared to derivatives requiring complex guanidine intermediates (e.g., compound 7, 38% yield) .
Physicochemical Properties
- Molecular Weight : The target compound (282.4 g/mol) is heavier than pyridinyl analogs (e.g., 269.33 g/mol in ), which may influence membrane permeability.
- Purity : Derivatives like compound 7 achieve 99% purity via RP-HPLC, suggesting advanced purification protocols compared to the target compound’s 95% .
- Thermal Stability: Limited data exist for the target compound, but analogs such as 12q exhibit high melting points (225–227°C), indicative of robust crystalline stability .
Pharmacological Potential
- Kinase Inhibition : The target compound’s thiazole-pyrimidine scaffold aligns with CDK4/6 inhibitors (e.g., palbociclib analogs), though its specific kinase targets require validation .
Biological Activity
The compound 4-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thiazole ring fused with a pyrimidine moiety, contributing to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole and pyrimidine derivatives. The compound has been shown to exhibit significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
The mechanism by which This compound exerts its anticancer effects involves several pathways:
- Inhibition of Enzyme Activity : The compound interacts with specific enzymes critical for cancer cell proliferation, leading to reduced cell viability.
- Induction of Apoptosis : It has been observed to trigger apoptotic pathways in cancer cells, promoting programmed cell death.
- Cell Cycle Arrest : The compound can induce cell cycle arrest at the G1/S phase, preventing further division of cancer cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole and pyrimidine derivatives. Modifications at specific positions on the thiazole and pyrimidine rings can significantly influence their potency and selectivity.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Methyl substitution at position 4 | Increases potency |
| Halogen substitution | Alters selectivity and toxicity |
| Variations in ring size | Impacts solubility and bioavailability |
Case Studies
Several case studies have documented the efficacy of compounds similar to This compound in preclinical models:
- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a 50% reduction in cell viability within 48 hours, correlating with increased levels of apoptotic markers.
- Combination Therapy Research : Another study explored its use in combination with existing chemotherapeutics, revealing enhanced efficacy and reduced resistance in resistant cancer cell lines.
Q & A
Q. What synthetic methodologies are reported for 4-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine?
The synthesis typically involves cross-coupling reactions between thiazole and pyrimidine precursors. For example, acylation of 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine with p-fluorobenzoyl chloride, followed by amination, has been described . Optimization steps include solvent selection (e.g., dichloromethane or DMF) and catalyst screening (e.g., palladium-based catalysts for Suzuki couplings). Yield improvements often require temperature control (e.g., reflux at 120°C) and purification via recrystallization from methanol or column chromatography .
Q. How is the compound characterized crystallographically?
X-ray crystallography confirms its triclinic crystal system (space group P1) with unit cell parameters a = 7.886 Å, b = 9.576 Å, c = 13.531 Å, and angles α = 86.59°, β = 81.66°, γ = 85.93° . Intramolecular N–H⋯N hydrogen bonding stabilizes the planar pyrimidine-thiazole core, while weak C–H⋯π interactions contribute to crystal packing . Refinement protocols using SHELXL software (with R values < 0.05) validate atomic positions and thermal displacement parameters .
Q. What spectroscopic techniques are used for structural validation?
Key techniques include:
- ¹H/¹³C NMR : Signals at δ 8.2–8.5 ppm (pyrimidine protons) and δ 2.3–2.5 ppm (methyl groups) .
- IR spectroscopy : Absorptions at 1650–1680 cm⁻¹ (C=N stretching) and 3200–3400 cm⁻¹ (N–H bending) .
- Mass spectrometry : Molecular ion peaks at m/z 350.08 (C₁₆H₁₃F₃N₄S⁺) confirm the molecular formula .
Advanced Research Questions
Q. How can synthetic yields be improved for challenging cross-coupling steps?
Low yields in aryl-aryl coupling (e.g., Suzuki-Miyaura reactions) are addressed by:
- Catalyst optimization : Pd(PPh₃)₄ or PdCl₂(dppf) with ligand-to-metal ratios > 2:1 .
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance reactivity at 80–100°C .
- Microwave-assisted synthesis : Reduces reaction time (30–60 mins vs. 12 hrs) and improves regioselectivity . Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane) removes unreacted precursors .
Q. What structural features enhance Aurora kinase inhibition?
The para-substituted aniline moiety is critical for Aurora A/B inhibition (Kᵢ = 8–9 nM). Substituents like morpholine at the aniline para-position increase binding affinity by forming hydrogen bonds with kinase hinge regions . Methyl groups on the thiazole ring improve hydrophobic interactions with the ATP-binding pocket, while pyrimidine nitrogen atoms coordinate with Mg²⁺ ions in the active site . Structure-activity relationship (SAR) studies show that bulkier substituents (e.g., trifluoromethyl) reduce cellular permeability, necessitating balance between potency and bioavailability .
Q. How do crystal packing interactions influence physicochemical properties?
The triclinic P1 structure exhibits π-π stacking between thiazole and pyrimidine rings (3.5–4.0 Å spacing), enhancing thermal stability (melting point > 455 K) . Weak C–H⋯O interactions involving methoxy groups increase solubility in polar solvents (e.g., DMSO) . Computational modeling (e.g., Hirshfeld surface analysis) quantifies intermolecular contacts, guiding co-crystal design to improve dissolution rates .
Methodological Recommendations
- Kinase assays : Use in vitro histone H3 phosphorylation assays (IC₅₀ < 50 nM) to evaluate Aurora kinase inhibition .
- Crystallization : Optimize solvent mixtures (e.g., methanol/water) and slow evaporation to grow diffraction-quality crystals .
- Biological screening : Pair in vitro cytotoxicity (e.g., against HeLa cells) with in vivo models (e.g., xenograft mice) to assess antitumor efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
